An In-depth Technical Guide on 1,4-dibromo-1,2-butadiene and Its Isomers
An In-depth Technical Guide on 1,4-dibromo-1,2-butadiene and Its Isomers
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 1,4-dibromo-1,2-butadiene and its related isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
1,4-dibromo-1,2-butadiene is a halogenated organic compound with the molecular formula C₄H₄Br₂. Its unique allenic structure, featuring adjacent double bonds, makes it a molecule of interest in synthetic chemistry. However, scientific literature providing detailed experimental data on this specific isomer is scarce. This guide summarizes the available computed data for 1,4-dibromo-1,2-butadiene and provides a detailed account of the properties and reactions of its more extensively studied isomers, trans-1,4-dibromo-2-butene and 1,4-dibromobuta-1,3-diene.
Physicochemical Properties
Quantitative data for 1,4-dibromo-1,2-butadiene is limited to computational predictions. In contrast, experimental data for its isomers are well-documented.
| Property | 1,4-dibromo-1,2-butadiene (Computed) | trans-1,4-dibromo-2-butene (Experimental) |
| Molecular Formula | C₄H₄Br₂[1] | C₄H₆Br₂ |
| IUPAC Name | 1,4-dibromobuta-1,2-diene[1] | (E)-1,4-dibromobut-2-ene |
| CAS Number | 20884-14-4[1] | 821-06-7 |
| Molecular Weight | 211.88 g/mol [1] | 213.90 g/mol [2] |
| Melting Point | Not Available | 48-51 °C[3] |
| Boiling Point | Not Available | 203 °C at 760 mmHg[3] |
| Density | Not Available | 1.867 g/cm³[4] |
| Appearance | Not Available | White to light yellow crystalline powder[5] |
Synthesis
Synthesis of trans-1,4-dibromo-2-butene
A common method for the preparation of trans-1,4-dibromo-2-butene involves the reaction of 1,3-butadiene with bromine.
Experimental Protocol:
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Reaction Setup: A solution of 1,3-butadiene in a suitable solvent (e.g., chloroform, dichloromethane) is prepared in a reactor equipped with a stirrer and a cooling system.
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Cooling: The reactor is cooled to a low temperature, typically below -10 °C.[6]
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Bromine Addition: Bromine is added dropwise to the cooled butadiene solution while maintaining the low temperature.[6]
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Reaction Monitoring: The reaction is monitored for completion.
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Workup: After the reaction is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.
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Purification: The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether, to yield solid trans-1,4-dibromo-2-butene.[6]
Reactivity and Reaction Mechanisms
Information on the specific reactions of 1,4-dibromo-1,2-butadiene is not available. The reactivity of related dienes, however, is well-understood, particularly the electrophilic addition of bromine to 1,3-butadiene, which can lead to both 1,2- and 1,4-addition products.
Electrophilic Addition of Bromine to 1,3-Butadiene
The reaction of 1,3-butadiene with bromine proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of products. The ratio of these products is often dependent on the reaction temperature.
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1,2-Addition: At lower temperatures, the kinetically controlled product, 3,4-dibromo-1-butene, is favored.[7]
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1,4-Addition: At higher temperatures, the thermodynamically more stable product, trans-1,4-dibromo-2-butene, is the major product.[7]
Conclusion
While 1,4-dibromo-1,2-butadiene is a recognized chemical entity, a significant gap exists in the scientific literature regarding its experimental properties and reactivity. The computed data available through databases like PubChem provide a theoretical foundation, but further experimental investigation is required to fully characterize this compound. In contrast, its isomer, trans-1,4-dibromo-2-butene, is well-documented, with established synthetic protocols and understood reactivity patterns. This guide serves to consolidate the available information and highlight the areas where future research is needed to expand our understanding of these halogenated butadienes.
References
- 1. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. (E)-1,4-Dibromobut-2-ene CAS#: 821-06-7 [amp.chemicalbook.com]
- 6. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
